B1574674 Pirotinib

Pirotinib

Cat. No.: B1574674
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrotinib (C121960) is an oral, irreversible pan-ErbB tyrosine kinase inhibitor (TKI) targeting HER1 (EGFR), HER2 (ErbB2), and HER4 (ErbB4) . It binds covalently to the kinase domains of these receptors, inhibiting downstream signaling pathways critical for tumor proliferation and angiogenesis. Pyrotinib has demonstrated significant efficacy in HER2-positive metastatic breast cancer (MBC), particularly in patients with brain metastases (BM), and is approved in China for this indication .

Properties

IUPAC Name

none

SMILES

none

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KBP-5209;  KBP 5209;  KBP5209;  Pirotinib

Origin of Product

United States

Comparison with Similar Compounds

Efficacy in HER2-Positive Metastatic Breast Cancer

Pyrotinib has been directly compared to lapatinib, a reversible HER1/HER2 TKI, in randomized trials. Key findings include:

Parameter Pyrotinib + Capecitabine Lapatinib + Capecitabine Source
Overall Response Rate (ORR) 78.5% 57.1%
Median Progression-Free Survival (PFS) 18.1 months 7.0 months
Intracranial ORR in BM* 74.6% (radiation-naive) Not reported

*Data from the PERMEATE trial (cohort A) for pyrotinib + capecitabine in BM .

Pyrotinib’s irreversible binding mechanism likely contributes to its superior ORR and PFS compared to lapatinib . In trastuzumab-naive patients, pyrotinib achieved an ORR of 83.3%, versus 33.3% in trastuzumab-pretreated cohorts .

Comparison with Neratinib

Neratinib, another irreversible pan-ErbB inhibitor, has shown a median PFS of 12.9 months in HER2+ MBC but carries a higher risk of grade 3 diarrhea (24% vs. pyrotinib’s 15.4%) . Direct head-to-head trials between pyrotinib and neratinib are lacking.

Central Nervous System (CNS) Activity

Pyrotinib demonstrates robust CNS penetration, achieving an intracranial ORR of 74.6% in radiation-naive BM patients (PERMEATE trial) .

Cost-Effectiveness

A cost-effectiveness analysis in China found pyrotinib + capecitabine to be more economically favorable than lapatinib + capecitabine, with incremental cost-effectiveness ratios (ICERs) within acceptable thresholds .

Mechanistic Differences

  • Pyrotinib : Irreversible binding to HER1/2/4, leading to sustained target inhibition .
  • Lapatinib : Reversible HER1/2 inhibition with shorter duration of action .
  • Neratinib : Irreversible HER1/2/4 inhibition, approved for extended adjuvant HER2+ breast cancer but with higher toxicity .

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